An In-depth Technical Guide to 3-(2,3-Difluorophenyl)propan-1-ol: Synthesis, Characterization, and Applications
An In-depth Technical Guide to 3-(2,3-Difluorophenyl)propan-1-ol: Synthesis, Characterization, and Applications
Core Identifiers and Physicochemical Properties
Due to its novelty or limited commercial availability, a dedicated CAS number for 3-(2,3-Difluorophenyl)propan-1-ol is not prominently listed in public databases. However, its identity is unequivocally defined by its molecular structure. The identifiers and predicted physicochemical properties are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 3-(2,3-Difluorophenyl)propan-1-ol | IUPAC Nomenclature |
| Molecular Formula | C₉H₁₀F₂O | Calculated |
| Molecular Weight | 172.17 g/mol | Calculated |
| Canonical SMILES | C1=CC(=C(C(=C1)F)F)CCCO | ChemDraw |
| InChI Key | (Predicted) | InChI Trust |
| Physical Form | Colorless Liquid (Predicted) | N/A |
| Boiling Point | Not Determined | N/A |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | N/A |
Synthesis Methodologies: A Rational Approach
The synthesis of 3-(2,3-Difluorophenyl)propan-1-ol can be approached through several established synthetic strategies for 3-aryl-1-propanols. The choice of a specific route will depend on the availability of starting materials, desired scale, and laboratory capabilities. Two primary, reliable methods are detailed below.
Method 1: Reduction of a Carboxylic Acid Precursor
This is a robust and widely applicable method that proceeds via the corresponding 3-(2,3-difluorophenyl)propanoic acid. The carboxylic acid itself can be synthesized from 2,3-difluorobenzaldehyde via a Wittig or Horner-Wadsworth-Emmons reaction followed by hydrogenation, or through a malonic ester synthesis.
Workflow for Synthesis via Carboxylic Acid Reduction:
Caption: Synthesis of 3-(2,3-Difluorophenyl)propan-1-ol via reduction of the corresponding propanoic acid.
Experimental Protocol: Reduction of 3-(2,3-Difluorophenyl)propanoic Acid with LiAlH₄
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Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
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Addition of Carboxylic Acid: Dissolve 3-(2,3-difluorophenyl)propanoic acid (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
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Work-up: Filter the resulting white precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield 3-(2,3-Difluorophenyl)propan-1-ol.
Method 2: Grignard Reaction with Ethylene Oxide
This method offers a direct route to the target molecule from a suitable Grignard reagent. The key is the successful preparation of the 2,3-difluorophenylmagnesium bromide.
Workflow for Synthesis via Grignard Reaction:
Caption: Synthesis of 3-(2,3-Difluorophenyl)propan-1-ol via a Grignard reaction with ethylene oxide.[1]
Experimental Protocol: Grignard Reaction
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Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine in anhydrous THF. Add a solution of 1-bromo-2,3-difluorobenzene (1.0 equivalent) in anhydrous THF dropwise to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed.
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Reaction with Ethylene Oxide: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of ethylene oxide (1.5 equivalents) in anhydrous THF dropwise, ensuring the temperature does not exceed 10 °C.[1]
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Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-3 hours.
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Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the final product.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Features |
| ¹H NMR | - A broad singlet for the hydroxyl proton (-OH).- A triplet for the two protons on the carbon bearing the hydroxyl group (-CH₂OH).- A multiplet (likely a quintet or triplet of triplets) for the central methylene group (-CH₂-).- A triplet for the two protons on the benzylic carbon (-ArCH₂-).- Complex multiplets in the aromatic region for the three protons on the difluorophenyl ring. |
| ¹³C NMR | - A signal for the carbon attached to the hydroxyl group (~60-65 ppm).- Signals for the other two aliphatic carbons (~30-40 ppm).- Multiple signals in the aromatic region, with characteristic C-F couplings. |
| IR | - A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.- C-H stretching absorptions for the aliphatic and aromatic protons (~2850-3100 cm⁻¹).- C-F stretching absorptions in the fingerprint region (~1100-1300 cm⁻¹). |
| Mass Spec. | - A molecular ion peak (M⁺) corresponding to the molecular weight (172.17).- Characteristic fragmentation patterns including loss of water (M-18) and cleavage of the propyl chain. |
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine atoms into drug candidates is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. The 2,3-difluoro substitution pattern on the phenyl ring of 3-(2,3-Difluorophenyl)propan-1-ol offers a unique electronic and conformational profile that can be exploited in the design of novel therapeutic agents.
This scaffold can serve as a key building block for the synthesis of a variety of compound classes, including but not limited to:
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Arylalkanolamines: As precursors to compounds targeting G-protein coupled receptors (GPCRs).
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Propanolamine Derivatives: For the development of beta-blockers or other cardiovascular agents.
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Fluorinated Analogues of Known Drugs: To improve the pharmacokinetic properties of existing therapeutic agents.
The 3-phenyl-1-propanol motif is present in a number of biologically active molecules, and the introduction of the difluoro substitution can lead to improved potency and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Safety and Handling
While specific toxicity data for 3-(2,3-Difluorophenyl)propan-1-ol is not available, it should be handled with the standard precautions for laboratory chemicals. Based on analogous compounds, the following safety measures are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact, wash the affected area with plenty of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.
Conclusion
3-(2,3-Difluorophenyl)propan-1-ol represents a valuable, albeit not widely commercialized, building block for medicinal chemistry and drug discovery. This in-depth technical guide provides a solid foundation for its synthesis, characterization, and potential applications. The detailed protocols and workflows are designed to be self-validating and are grounded in established chemical principles, offering researchers and drug development professionals the necessary insights to incorporate this promising scaffold into their research programs.
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